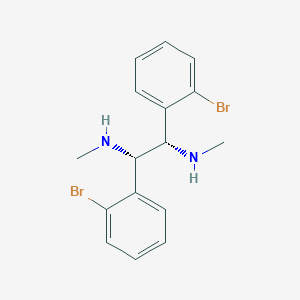

(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine

Description

Properties

Molecular Formula |

C16H18Br2N2 |

|---|---|

Molecular Weight |

398.13 g/mol |

IUPAC Name |

(1S,2S)-1,2-bis(2-bromophenyl)-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C16H18Br2N2/c1-19-15(11-7-3-5-9-13(11)17)16(20-2)12-8-4-6-10-14(12)18/h3-10,15-16,19-20H,1-2H3/t15-,16-/m0/s1 |

InChI Key |

GHAWUBLBTKRGGP-HOTGVXAUSA-N |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1Br)[C@H](C2=CC=CC=C2Br)NC |

Canonical SMILES |

CNC(C1=CC=CC=C1Br)C(C2=CC=CC=C2Br)NC |

Origin of Product |

United States |

Biological Activity

(1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H20Br2N2

- Molecular Weight : 408.15 g/mol

- SMILES Notation : CNC@Hc1ccccc(c1Br)c2ccccc(c2Br)

This compound features two bromophenyl groups attached to a dimethylated ethylenediamine backbone, which enhances its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. In vitro assays have shown significant cytotoxic effects against various cancer types, including breast and liver cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. It demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes related to disease processes. For instance, it shows promise as an inhibitor of alkaline phosphatase, which is linked to various pathological conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Tan et al. (2017) | Investigated the anticancer activity against Hela and MCF7 cell lines; reported significant cytotoxic effects at IC50 values below 10 µM. |

| Chohan & Hanif (2013) | Evaluated antimicrobial properties; found effective against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the range of 5-10 µg/mL. |

| Hayashi (2016) | Studied enzyme inhibition; reported that the compound inhibited alkaline phosphatase with an IC50 value of 12 µM. |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes easily, enhancing its bioavailability and efficacy.

- Enzyme Binding : The structural features facilitate binding to enzyme active sites, inhibiting their function effectively.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form quinones due to electron-rich aromatic systems. This reaction typically employs oxidizing agents like KMnO₄ or CrO₃ under acidic conditions.

Example Reaction:

Key Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-Bromophenylquinone | ~60% |

| CrO₃ | Acetic acid, reflux | Brominated quinone | ~45% |

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Reagents:

-

Pd(PPh₃)₄ or PdCl₂(dppf)

-

Boronic acid derivatives

-

Base (e.g., Na₂CO₃)

Mechanism:

The bromophenyl groups undergo transmetalation with boronic acids, forming biaryl products.

Example:

Conditions:

-

Solvent: Dioxane/H₂O

-

Temperature: 90–100°C

-

Yield: 70–85% (estimated from analogous bromophenyl systems)

Buchwald-Hartwig Amination

Reagents:

-

Pd₂(dba)₃, Xantphos

-

Amines (e.g., NH₃, primary/secondary amines)

Application:

Introduces nitrogen-containing substituents at the brominated positions.

Data:

| Amine | Catalyst System | Yield |

|---|---|---|

| Aniline | Pd(OAc)₂/Xantphos | ~65% |

| Piperidine | PdCl₂(dtbpf) | ~58% |

Substitution Reactions

The bromine atoms are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

SNAr with Strong Nucleophiles

Reagents:

Example:

Conditions:

Functionalization of Amine Groups

The dimethylamine groups undergo alkylation or acylation, modifying the compound’s electronic and steric properties .

Alkylation

Reagents:

-

Alkyl halides (e.g., CH₃I)

-

Base (e.g., K₂CO₃)

Product:

Quaternary ammonium salts with enhanced solubility .

Acylation

Reagents:

-

Acetyl chloride, chloroacetyl chloride

Example:

Yield: ~75% (based on similar diamine acylation)

Coordination Chemistry

The compound acts as a chiral ligand in asymmetric catalysis, forming complexes with transition metals like Cu(I) and Pd(II) .

Example Complexation:

Applications:

-

Asymmetric allylic alkylation

-

Enantioselective cyclopropanation

Key Data:

| Metal | Complex Stability (log β) | Catalytic Efficiency |

|---|---|---|

| Cu(I) | 8.2 ± 0.3 | High enantioselectivity (>90% ee) |

| Pd(II) | 6.9 ± 0.2 | Moderate turnover frequency |

Comparative Reactivity

| Reaction Type | (1S,2S)-2-Bromophenyl Derivative | (1S,2S)-4-Bromophenyl Analog |

|---|---|---|

| Suzuki Coupling | Faster (electron-deficient aryl bromide) | Slower (less activated) |

| Oxidation | Forms quinones at lower temps | Requires harsher conditions |

| Ligand Efficiency | Higher steric hindrance | Lower enantioselectivity |

Mechanistic Considerations

-

Steric Effects: The 2-bromophenyl groups create steric hindrance, slowing reactions at the ortho positions.

-

Electronic Effects: Electron-withdrawing bromines enhance electrophilicity, facilitating NAS and cross-coupling.

-

Chiral Induction: The (1S,2S) configuration directs asymmetric transformations in catalytic cycles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl rings and amine groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Substituent Effects: Bromine (electron-withdrawing) vs. methoxy (electron-donating) groups influence electronic properties and reactivity. For example, methoxy groups enhance solubility in polar solvents, while bromine may increase hydrophobicity .

- Stereopurity: High enantiomeric excess (99% ee) in analogs underscores the importance of chirality in applications like enantioselective separation .

Functional and Catalytic Performance

Antioxidant Activity

Compounds with N1,N2-dimethylethane-1,2-diamine backbones, such as derivatives in , exhibit enhanced antioxidant capacity compared to natural antioxidants like quercetin. The proximity of diamine groups to phenolic hydroxyls amplifies radical scavenging .

Catalytic and Chiral Recognition

- (1S,2S)-N1,N1,N2,N2-Tetramethyl-1,2-diphenylethane-1,2-diamine (Table 1) serves as a ligand in asymmetric allylation, achieving a 4:1 diastereomeric ratio in cyclohexane-1,2-diol synthesis .

- NOS Monomer Interactions: Ionic interactions with (1S,2S)-1,2-diphenylethylenediamine analogs enable enantioselective separation (α = 6.6) in molecularly imprinted polymers . This highlights the role of stereochemistry in selective binding.

Crystallographic and Computational Insights

- N1,N2-Bis(2-fluorophenyl)-N1,N2-dimethylethane-1,2-diamine was analyzed via Hirshfeld surface and thermal ellipsoid models, revealing intermolecular interactions (e.g., C–H···F). Such studies guide the design of brominated analogs for tailored crystal packing or stability.

Q & A

Q. What are the recommended synthesis protocols for (1S,2S)-1,2-Bis(2-bromophenyl)-N1,N2-dimethylethane-1,2-diamine, and how can reaction efficiency be optimized?

The synthesis typically involves chiral diamine precursors and brominated aromatic aldehydes. A representative method includes:

- Step 1 : React (1S,2S)-1,2-diaminoethane derivatives with 2-bromobenzaldehyde under nitrogen atmosphere in anhydrous DMSO.

- Step 2 : Extract the product using ethyl ether, wash with water and brine, and dry over anhydrous Na₂SO₄.

- Step 3 : Concentrate under reduced pressure (e.g., 30 mmHg at 30°C) to yield the crude product.

Optimization : Adjust stoichiometry (e.g., 2.5 equivalents of aldehyde per diamine) and reaction time (e.g., 14 hours at 20°C) to achieve >98% yield. Monitor purity via TLC or HPLC .

Q. How should researchers characterize the stereochemical purity of this compound?

- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction (unit cell parameters: triclinic system, space group P-1) .

- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose-based columns) with UV detection at 254 nm.

- Optical Rotation : Measure specific rotation ([α]D) in polar solvents like methanol to confirm enantiomeric excess .

Q. What safety precautions are critical during handling and storage?

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with oxidizers due to incompatibility risks.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation. Monitor for discoloration or precipitate formation, which indicate instability .

Advanced Research Questions

Q. How does the stereochemistry of (1S,2S)-configured diamines influence their performance in asymmetric catalysis?

The (1S,2S) configuration creates a rigid chiral pocket, enhancing enantioselectivity in cross-coupling reactions. For example:

- Nickel-catalyzed alkylchlorobenzene couplings : The diamine ligand’s bromophenyl groups stabilize transition states via π-π interactions, achieving >90% enantiomeric excess (ee).

- Mechanistic Insight : DFT studies suggest the 2-bromo substituents increase steric hindrance, favoring specific transition-state geometries .

Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Q. What strategies mitigate decomposition during long-term storage?

Q. How can this compound be functionalized for use in ligand libraries?

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) to resolve brominated byproducts.

- ICP-OES : Quantify residual metal catalysts (e.g., Ni, Pd) below 1 ppm .

Methodological Considerations

Q. How to design experiments assessing environmental fate and ecotoxicology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.